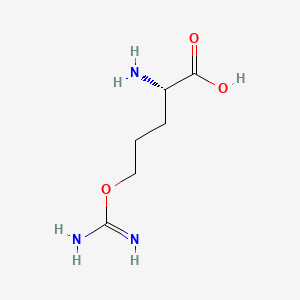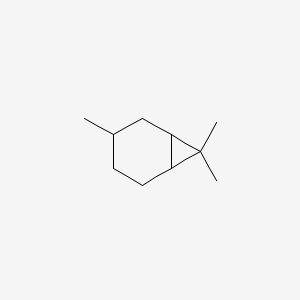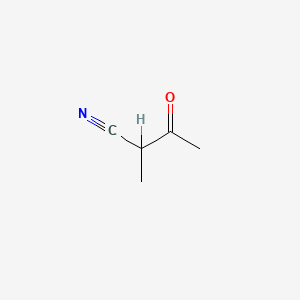
2-Methyl-3-oxobutanenitrile
Overview
Description
2-Methyl-3-oxobutanenitrile, also known as Methyl Meldrum’s acid, is an organic compound with the chemical formula C6H9NO2. It is a methyl ketone and a nitrile, and it is functionally related to a butan-2-one .
Synthesis Analysis
2-Methyl-3-oxobutanenitrile has been used in the synthesis of pyrazolopyrimidinones . It has also been used in the preparation of inhibitors of phosphopantetheine . A concise synthesis of pyrrole-based drug candidates from 2-Methyl-3-oxobutanenitrile has been reported .
Molecular Structure Analysis
The molecular formula of 2-Methyl-3-oxobutanenitrile is C5H7NO . The InChI representation of the molecule is InChI=1S/C5H7NO/c1-4(3-6)5(2)7/h4H,1-2H3 . The Canonical SMILES representation is CC(C#N)C(=O)C .
Scientific Research Applications
Synthesis of Pyrrole-Based Drug Candidates
2-Methyl-3-oxobutanenitrile is used in the synthesis of pyrrole-based drug candidates . A simple and concise three-component synthesis of a key pyrrole framework was developed from the reaction between α-hydroxyketones, oxoacetonitriles, and anilines . This synthesis was used to obtain several pyrrole-based drug candidates, including COX-2 selective NSAID, antituberculosis lead candidates BM212, BM521, and BM533, as well as several analogues .
Development of Anti-Inflammatory Drugs
Pyrrole-based compounds synthesized using 2-Methyl-3-oxobutanenitrile have demonstrated selective cyclooxygenases (COX-2) inhibition with nonsteroidal anti-inflammatory activity .
Development of Anti-Bacterial Drugs
Pyrrole-based compounds synthesized using 2-Methyl-3-oxobutanenitrile have shown anti-bacterial activities .
Development of Anti-Cancer Drugs
Pyrrole-based compounds synthesized using 2-Methyl-3-oxobutanenitrile have demonstrated anti-cancer activities .
Development of Antituberculosis Drugs
Pyrrole-based compounds synthesized using 2-Methyl-3-oxobutanenitrile have demonstrated antituberculosis activities .
Industrial Synthetic Route for Drugs
The practical synthesis of drug lead compounds in a concise manner is crucial for biological evaluation and the development of structure activity relationship (SAR) studies for further optimization . The use of 2-Methyl-3-oxobutanenitrile in the synthesis of pyrrole-based drugs makes this process more efficient .
properties
IUPAC Name |
2-methyl-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-4(3-6)5(2)7/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQCWPDDXYOEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336870 | |
| Record name | 2-Methyl-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-oxobutanenitrile | |
CAS RN |
4468-47-7 | |
| Record name | 2-Methyl-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




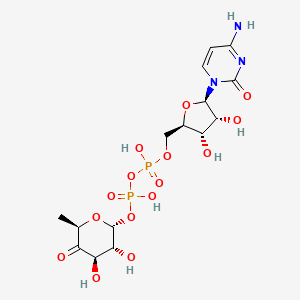

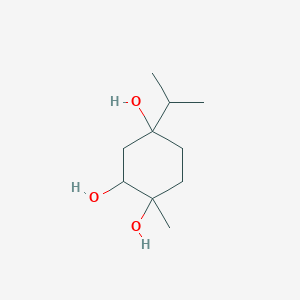
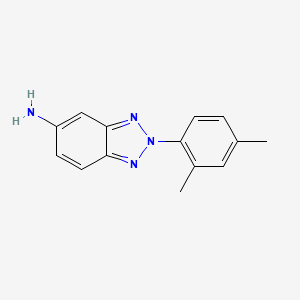
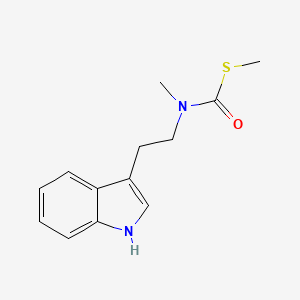
![4-Amino-2-[(Diethylamino)Methyl]Phenol](/img/structure/B1198252.png)
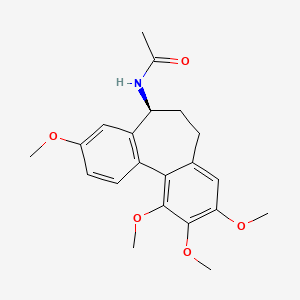
![Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, 7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)-](/img/structure/B1198254.png)
![4-Ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1198255.png)
![1-[4-(5-methyl-1H-imidazol-1-yl)-2-butynyl]-2-pyrrolidinone](/img/structure/B1198262.png)
